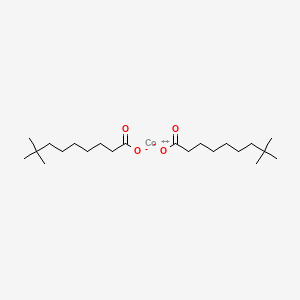
(E)-5-(2-Chlorovinyl)-6-aza-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. This compound is characterized by the presence of a chlorovinyl group at the 5-position and an aza modification at the 6-position of the uridine base. It is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’-deoxyuridine.
Chlorovinylation: The 5-position of the uridine base is modified by introducing a chlorovinyl group.
Aza Modification: The 6-position is modified to introduce an aza group, which can be done using various aza-modification techniques.
Industrial Production Methods
Industrial production of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using flow chemistry approaches to ensure consistent and efficient production .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chlorovinyl group, leading to different reduced products.
Substitution: The chlorovinyl group can undergo substitution reactions with various nucleophiles, leading to a range of substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine .
Scientific Research Applications
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS
Uniqueness
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to
Properties
CAS No. |
100348-18-3 |
|---|---|
Molecular Formula |
C10H12ClN3O5 |
Molecular Weight |
289.67 g/mol |
IUPAC Name |
6-[(E)-2-chloroethenyl]-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H12ClN3O5/c11-2-1-5-9(17)12-10(18)14(13-5)8-3-6(16)7(4-15)19-8/h1-2,6-8,15-16H,3-4H2,(H,12,17,18)/b2-1+/t6-,7+,8+/m0/s1 |
InChI Key |
NGJTXSSNNPLVKV-SXSRJLBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CCl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


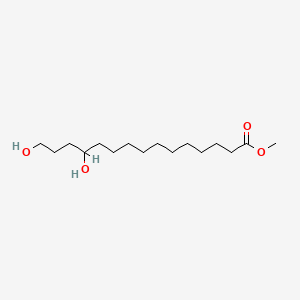
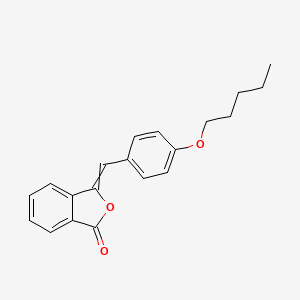
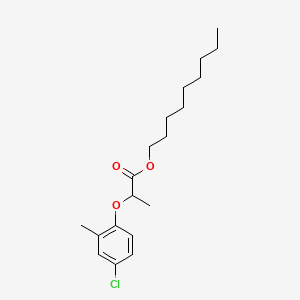
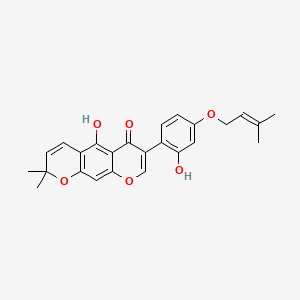
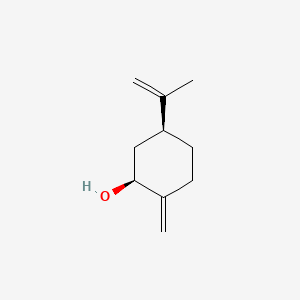
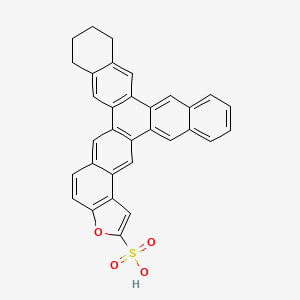


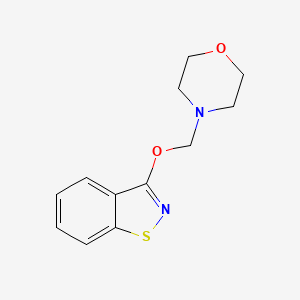
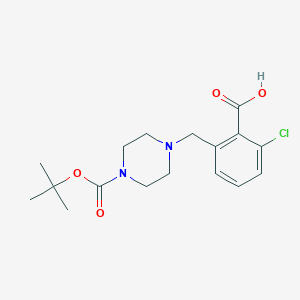
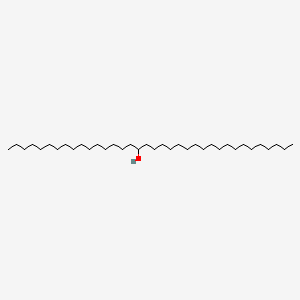

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
